Glycidyl Palmitate-d5

説明

特性

IUPAC Name |

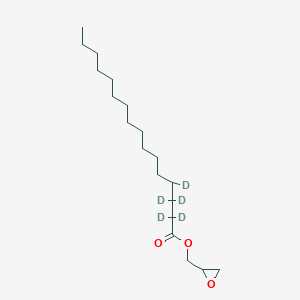

oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i13D,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-OHSHDQBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel, selectively deuterated fatty acid ester, Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate. Due to the absence of this compound in existing literature, this document provides a comprehensive, theoretical framework for its preparation and analysis. The synthesis involves a two-stage process: the selective deuteration of hexadecanoic acid at the C2, C3, and C4 positions, followed by esterification with glycidol. This guide provides detailed hypothetical experimental protocols for each step. Furthermore, predicted characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are presented in structured tables for clarity. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a valuable resource for researchers interested in the synthesis of isotopically labeled lipids for use in metabolic studies, drug development, and as internal standards in mass spectrometry-based assays.

Introduction

Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in pharmaceutical and metabolic research. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug molecule by slowing its metabolism, a concept known as the "kinetic isotope effect." Furthermore, deuterated compounds serve as excellent internal standards for quantitative mass spectrometry analysis due to their mass shift and similar chemical properties to their non-deuterated counterparts.

This guide focuses on the synthesis and characterization of a novel, specifically labeled fatty acid ester, Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate. This molecule incorporates five deuterium atoms at the C2, C3, and C4 positions of the hexadecanoate (palmitate) chain, which is then esterified with glycidol. The glycidyl ester moiety is a reactive epoxide that can be used for further chemical modifications or may have biological implications of its own. The selective deuteration pattern allows for precise tracking of the fatty acid's metabolic fate in biological systems.

Proposed Synthetic Pathway

The synthesis of the target molecule is proposed to proceed in two key stages:

-

Synthesis of 2,2,3,3,4-pentadeuteriohexadecanoic acid: This is the most challenging step, requiring regioselective deuteration. A multi-step approach is proposed.

-

Esterification with Glycidol: The deuterated fatty acid is then esterified with glycidol to yield the final product.

The overall synthetic workflow is depicted below:

Experimental Protocols

Stage 1: Synthesis of 2,2,3,3,4-pentadeuteriohexadecanoic acid

This stage involves a multi-step process to achieve the desired pentadeuteration.

3.1.1. α,β-Tetradeuteration of Hexadecanoic Acid

This procedure is adapted from a method for controlled tetradeuteration of straight-chain fatty acids.

-

Protocol:

-

To a solution of hexadecanoic acid (1.0 eq) in a suitable solvent, add 8-aminoquinoline (1.1 eq) and a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours to form the corresponding amide.

-

Isolate and purify the amide by column chromatography.

-

To the amide (1.0 eq) in a sealed tube, add Pd(OAc)₂ (10 mol%), CsOPiv (2.0 eq), and D₂O (excess) in a suitable solvent like dioxane.

-

Heat the mixture at 80 °C for 24 hours.

-

Cool the reaction, extract the product, and purify by column chromatography to yield the α,β-tetradeuterated amide.

-

Hydrolyze the amide under acidic or basic conditions to afford 2,2,3,3-tetradeuteriohexadecanoic acid.

-

3.1.2. γ-Hydroxylation of 2,2,3,3-tetradeuteriohexadecanoic acid

This step introduces a functional group at the C4 position. A potential method involves a copper-catalyzed γ-C(sp³)-H lactonization, followed by hydrolysis.

-

Protocol:

-

To a solution of 2,2,3,3-tetradeuteriohexadecanoic acid (1.0 eq) in a suitable solvent, add a copper catalyst (e.g., Cu(OAc)₂) and a specific ligand.

-

Add an oxidant and heat the reaction mixture to induce γ-lactonization.

-

After completion, isolate the γ-lactone.

-

Hydrolyze the lactone under basic conditions to yield 4-hydroxy-2,2,3,3-tetradeuteriohexadecanoic acid.

-

3.1.3. Oxidation to 4-Oxo-2,2,3,3-tetradeuteriohexadecanoic acid

-

Protocol:

-

Dissolve the 4-hydroxy-2,2,3,3-tetradeuteriohexadecanoic acid (1.0 eq) in a suitable solvent like dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify the product by column chromatography.

-

3.1.4. Wolff-Kishner Reduction with Deuterium Incorporation

This step reduces the ketone and introduces the fifth deuterium atom.

-

Protocol:

-

To the 4-oxo-2,2,3,3-tetradeuteriohexadecanoic acid (1.0 eq), add hydrazine hydrate (excess) and a base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.

-

Heat the mixture to reflux to form the hydrazone.

-

Continue heating to allow for the decomposition of the hydrazone and reduction of the carbonyl group.

-

Crucially, perform the reaction workup using D₂O to quench the reaction and protonate (deuterate) the intermediate carbanion at the C4 position.

-

Acidify with a deuterated acid (e.g., DCl in D₂O) and extract the final product, 2,2,3,3,4-pentadeuteriohexadecanoic acid.

-

Stage 2: Esterification with Glycidol

This procedure is based on standard esterification methods for forming glycidyl esters.

-

Protocol:

-

Dissolve 2,2,3,3,4-pentadeuteriohexadecanoic acid (1.0 eq) and glycidol (1.2 eq) in an anhydrous, aprotic solvent like dichloromethane.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture (if DCC is used) and

-

An In-depth Technical Guide to the Chemical Properties and Stability of Deuterated Glycidyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of deuterated glycidyl palmitate, a critical tool in pharmacokinetic and metabolic research. Deuterated glycidyl palmitate, specifically Glycidyl Palmitate-d5, serves as an internal standard for the accurate quantification of glycidyl palmitate in various matrices, particularly in food safety and toxicological studies. This document details the physicochemical properties of both deuterated and non-deuterated glycidyl palmitate, outlines experimental protocols for their synthesis and analysis, and discusses their stability under various conditions. Furthermore, it explores the metabolic fate of glycidyl esters and the rationale behind using deuterated analogs in such investigations.

Introduction

Glycidyl esters are process-induced contaminants formed during the refining of edible oils at high temperatures. Due to the classification of their hydrolysis product, glycidol, as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), there is significant interest in understanding their metabolic fate and toxicological profile. Deuterated glycidyl palmitate, a stable isotope-labeled analog of glycidyl palmitate, is an indispensable tool for researchers. Its use in isotope dilution mass spectrometry allows for precise quantification in complex biological and food matrices, overcoming matrix effects that can interfere with analytical accuracy. The deuterium labeling provides a distinct isotopic signature for reliable detection in LC-MS or GC-MS workflows. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical properties and stability of deuterated glycidyl palmitate.

Chemical and Physical Properties

The incorporation of deuterium atoms into the glycidyl moiety of glycidyl palmitate results in a molecule with a slightly higher molecular weight but largely similar physicochemical properties to its non-deuterated counterpart. The primary difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can influence the metabolic stability of the molecule due to the kinetic isotope effect.

Quantitative Data

The following table summarizes the key quantitative properties of deuterated glycidyl palmitate (this compound) and its non-deuterated form for comparison.

| Property | Deuterated Glycidyl Palmitate (this compound) | Non-deuterated Glycidyl Palmitate |

| Molecular Formula | C₁₉H₃₁D₅O₃ | C₁₉H₃₆O₃ |

| Molecular Weight | ~317.52 g/mol | ~312.49 g/mol |

| Melting Point | 43-45°C | 41-42°C |

| Boiling Point | Decomposes at high temperatures | 396.3°C at 760 mmHg (predicted) |

| Appearance | White to off-white solid | Data not available |

| Purity | >95% (HPLC) or >99% | Data not available |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol (qualitative) | Data not available |

| Storage Conditions | Store at -20°C in a dry, dark environment under an inert atmosphere | Store at -20°C |

Stability Profile

The stability of deuterated glycidyl palmitate is a critical factor for its use as an analytical standard and in research applications. Generally, deuterated compounds are expected to exhibit enhanced metabolic stability due to the kinetic isotope effect, where the stronger C-D bond is cleaved at a slower rate than a C-H bond by metabolic enzymes.

Hydrolytic Stability

Thermal Stability

Studies on non-deuterated glycidyl palmitate indicate that it is thermally unstable and decomposes at high temperatures, such as those encountered during frying. The decomposition products include aldehydes, hydrocarbons, and polar compounds. For analytical purposes, especially in GC-MS where high inlet temperatures are used, the thermal stability of the analyte is a crucial consideration. The use of multiple isotope-labeled internal standards can help to correct for any degradation that may occur during analysis.

Photostability

The photostability of deuterated glycidyl palmitate should be considered, especially for long-term storage of standard solutions. General guidelines for photostability testing, such as those from the International Council for Harmonisation (ICH), recommend exposing the compound to controlled light sources and monitoring for degradation. Samples should be stored in amber vials or otherwise protected from light to minimize the risk of photodegradation.

Experimental Protocols

Synthesis of Deuterated Glycidyl Palmitate

A general approach to the synthesis of deuterated glycidyl palmitate involves a two-step process: the deuteration of the fatty acid precursor followed by esterification with a deuterated glycidyl group, or the esterification of palmitic acid with deuterated glycidyl tosylate. A representative synthesis of a glycidyl ester is described below, which can be adapted for the deuterated analog.

Step 1: Preparation of Allyl Palmitate

-

Reflux a mixture of palmitic acid, allyl alcohol, toluene, and Amberlyst 15 resin in an oil bath for 24 hours.

-

After cooling, dilute the reaction mixture with hexane and filter to remove the Amberlyst 15.

-

Wash the organic layer with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield allyl palmitate.

Step 2: Epoxidation to Glycidyl Palmitate

-

Dissolve the allyl palmitate in dichloromethane and cool in an ice bath.

-

Add meta-chloroperbenzoic acid (m-CPBA) in small portions and stir the reaction mixture, allowing it to slowly warm to room temperature over 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) and ¹H NMR.

-

Once the reaction is complete, dilute the mixture with hexane and wash sequentially with aqueous sodium bisulfite, aqueous sodium bicarbonate, water, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain glycidyl palmitate.

For the synthesis of deuterated glycidyl palmitate, deuterated palmitic acid and/or a deuterated source for the glycidyl moiety would be used. The synthesis of deuterated fatty acids can be achieved through methods such as H/D exchange under metal-catalyzed, hydrothermal conditions.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of glycidyl esters, often after conversion to a more volatile derivative.

Sample Preparation (Indirect Method):

-

Weigh approximately 100 mg of the oil sample into a screw-capped test tube.

-

Dissolve the sample in a mixture of MTBE and ethyl acetate (8:2, v/v).

-

Add an internal standard solution of deuterated glycidyl palmitate.

-

Add a solution of sodium methoxide in methanol and let the reaction proceed for 10 minutes at room temperature for transesterification.

-

The reaction is then stopped, and the sample is further processed for derivatization before GC-MS analysis.

GC-MS Conditions:

-

Column: Zebron ZB-Wax column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 85°C held for 0.5 min, ramped to 150°C at 6°C/min, then to 180°C at 12°C/min, and finally to 280°C at 25°C/min, held for 7 min.

-

MS Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the direct analysis of intact glycidyl esters without derivatization.

Sample Preparation:

-

Dissolve a known amount of the oil sample in a suitable solvent such as acetone containing the deuterated glycidyl palmitate internal standard.

-

Vortex the sample to ensure homogeneity.

-

The sample can be directly injected or may undergo a simple clean-up step using solid-phase extraction (SPE) if necessary.

LC-MS Conditions:

-

Column: YMC-Pack ODS-AM C18 column (150 x 3 mm, 3 µm particle size) or equivalent.

-

Mobile Phase: A gradient of methanol, acetonitrile, and water.

-

Injection Volume: 5 µL.

-

Column Temperature: 60°C.

-

MS Detection: Electrospray ionization (ESI) in positive ion mode, monitoring for the sodiated adducts of the analytes.

Metabolic Pathways and Signaling

Metabolic Fate of Glycidyl Esters

Upon ingestion, glycidyl esters are hydrolyzed in the gastrointestinal tract by lipases to yield free fatty acids and glycidol. The released glycidol is then absorbed and can enter various metabolic pathways. The primary routes of glycidol metabolism involve conjugation with glutathione (GSH) or hydrolysis to glycerol. The use of deuterated glycidyl palmitate allows for the precise tracing of these metabolic pathways.

Mass spectrometry fragmentation pattern of Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate. Due to the absence of published mass spectra for this specific isotopically labeled compound, this guide extrapolates from established fragmentation principles of fatty acid esters and related glycidyl esters. This document is intended to serve as a predictive resource for researchers working with similar deuterated lipid molecules.

Introduction

Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate is a deuterated glycidyl ester of hexadecanoic acid (palmitic acid). Glycidyl esters of fatty acids are process-induced contaminants found in refined edible oils and have garnered significant attention due to their potential health implications.[1][2] The use of stable isotope-labeled internal standards, such as the title compound, is crucial for accurate quantification in complex matrices.[3][4] Understanding the fragmentation pattern of these standards is paramount for developing robust analytical methods using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][5]

Predicted Molecular Structure and Properties

-

Molecular Formula: C₁₉H₃₁D₅O₃

-

Monoisotopic Mass: 333.29 g/mol

-

Structure:

-

An oxirane (epoxide) ring attached to a methyl group, which is ester-linked to a hexadecanoate chain.

-

Five deuterium atoms are located at positions 2, 3, and 4 of the hexadecanoate chain.

-

General Principles of Ester Fragmentation in Mass Spectrometry

The mass spectral fragmentation of fatty acid esters is well-characterized and typically involves several key pathways:[6][7][8]

-

Alpha-Cleavage: Fission of the bond adjacent to the carbonyl group. This can result in the loss of the alkoxy group (-OR) or the acyl group (RCO-).

-

McLafferty Rearrangement: A characteristic fragmentation for compounds containing a carbonyl group and a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.

-

Cleavage of the Alkyl Chain: Fragmentation along the fatty acid carbon chain, often resulting in a series of ions separated by 14 Da (corresponding to CH₂ groups).[6]

For glycidyl esters, the fragmentation is further influenced by the presence of the oxirane ring.

Predicted Fragmentation Pattern of Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate

The fragmentation of the title compound is expected to be a composite of the pathways described above, with the masses of the fragments shifted due to the presence of five deuterium atoms.

4.1. Key Fragmentation Pathways

A logical workflow for the primary fragmentation events is depicted below. This includes initial ionization followed by competing fragmentation routes.

Caption: Predicted initial fragmentation workflow from the molecular ion.

4.2. Detailed Fragmentation Pathways and Key Ions

The following diagram illustrates the specific chemical structures of the predicted fragments.

Caption: Key predicted fragmentation pathways and resulting ions.

4.3. Tabulated Summary of Predicted Fragments

The following table summarizes the expected key fragment ions, their proposed structures, and their theoretical m/z values.

| m/z (Theoretical) | Proposed Ion Structure | Fragmentation Pathway |

| 333 | [C₁₂H₂₅-CD₂-CD-CD₂-CO-O-CH₂-CH(O)CH₂]•⁺ | Molecular Ion [M]•⁺ |

| 261 | [C₁₂H₂₅-CD₂-CD-CD₂-C≡O]⁺ | α-cleavage with loss of the oxiranylmethoxy radical |

| 276 | [C₁₂H₂₅-CD₂-CD-CD₂-COO]• | Loss of the glycidyl radical |

| 165 | [CD₂=C(OH)-O-CH₂-CH(O)CH₂]•⁺ (hypothetical) | McLafferty rearrangement (involving a deuterated position) |

| 122 | [CD₂-CD=C(OH)₂]⁺ or similar deuterated fragment | Cleavage of the C4-C5 bond of the acyl chain |

| 74 | [CH₂(OH)C(OH)=CH₂]⁺ | Standard McLafferty fragment for methyl esters (for comparison) |

| 57 | [C₃H₅O]⁺ | Fragment corresponding to the glycidyl cation [CH₂-CH(O)CH₂]⁺ |

Note: The m/z values for fragments resulting from the McLafferty rearrangement are speculative, as the deuterium placement can alter the typical mechanism.

Recommended Experimental Protocols

The following methodologies are based on established procedures for the analysis of glycidyl fatty acid esters and can be adapted for the target analyte.[2][3][5]

5.1. Sample Preparation

For analysis of the compound in an oil matrix, a simple extraction and purification protocol is recommended:

-

Dissolution: Dissolve 10-500 mg of the oil sample in a suitable solvent such as acetone or a hexane/isopropanol mixture.[3]

-

Internal Standard Spiking: Spike the sample with a known concentration of a deuterated internal standard if the target analyte itself is not the standard. For method development, a pure standard solution would be used.

-

Solid-Phase Extraction (SPE):

-

Solvent Evaporation and Reconstitution: Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the chromatographic system (e.g., methanol/isopropanol for LC-MS).[3]

5.2. GC-MS Analysis

GC-MS is a suitable technique for the direct analysis of intact glycidyl esters.

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection: Splitless injection at 250-280°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 5°C/min to 340°C, hold for 10 min.

-

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or tandem quadrupole instrument.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the key fragment ions (e.g., m/z 261, 57), and full scan for qualitative identification.

5.3. LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity, particularly with atmospheric pressure chemical ionization (APCI).[3]

-

Liquid Chromatograph: Shimadzu LC-20AD or equivalent.

-

Column: C18 reversed-phase column (e.g., 150 mm x 3 mm, 3 µm particle size).[9]

-

Mobile Phase: Isocratic elution with 100% methanol or a gradient with a methanol/isopropanol mixture.[3]

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion atmospheric pressure chemical ionization (+APCI).[3]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ions would be the protonated molecule [M+H]⁺ or adducts (e.g., [M+NH₄]⁺), and product ions would be the characteristic fragments identified from the fragmentation pattern.

Conclusion

While direct experimental data for Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate is not publicly available, a reliable prediction of its mass spectrometric fragmentation pattern can be made based on the well-understood behavior of fatty acid esters and published data on related glycidyl esters. The key expected fragments include the acylium ion (m/z 261) resulting from the loss of the glycidyl moiety, and the glycidyl cation (m/z 57). The deuterium labeling will be instrumental in distinguishing this standard from its endogenous, non-labeled counterparts and in elucidating fragmentation mechanisms. The experimental protocols outlined in this guide provide a robust starting point for the development of sensitive and specific analytical methods for this and similar compounds.

References

- 1. Direct analysis of intact glycidyl fatty acid esters in edible oils using gas chromatography–mass spectrometry [agris.fao.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GCMS Section 6.14 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Esters [chemistrynotmystery.com]

- 9. researchgate.net [researchgate.net]

Navigating the Landscape of Deuterated Fatty Acid Standards: An In-depth Technical Guide to Isotopic Enrichment and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the quality of internal standards is paramount. Deuterated fatty acids have emerged as the gold standard for achieving high accuracy and precision in bioanalytical and metabolic research. Their near-identical physicochemical properties to their endogenous counterparts ensure they navigate the complexities of sample preparation and analysis in a similar fashion, providing a reliable means for correction of analyte loss and ionization variability.

This technical guide provides a comprehensive overview of the critical aspects of isotopic enrichment and purity analysis for deuterated fatty acid standards. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select, verify, and effectively utilize these essential tools. We delve into the primary analytical techniques for quality assessment, present detailed experimental protocols, and offer a clear visual representation of key workflows.

The Critical Importance of Purity and Isotopic Enrichment

The utility of a deuterated internal standard is fundamentally dependent on two key quality attributes: chemical purity and isotopic enrichment. High chemical purity, ideally exceeding 99%, ensures that the analytical signal originates solely from the deuterated compound and not from any contaminants.[1] Equally important is high isotopic enrichment (ideally ≥98%), which refers to the percentage of the standard that is fully deuterated.[1] Insufficient isotopic enrichment can lead to interference from unlabeled or partially labeled molecules, compromising the accuracy of quantification, especially at the lower limit of quantitation (LLOQ).[1]

Analytical Methodologies for Quality Assessment

The robust characterization of deuterated fatty acid standards relies on a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

1. Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone for fatty acid analysis, GC-MS offers high chromatographic resolution and sensitive detection. For deuterated standards, it is invaluable for determining both chemical purity and isotopic enrichment. Fatty acids are typically derivatized to enhance their volatility, with pentafluorobenzyl (PFB) bromide being a common reagent.[2][3] Negative chemical ionization (NCI) is often employed as it is a soft ionization technique that produces an unfragmented molecular ion, simplifying the interpretation of isotopic distribution.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for analyzing fatty acids in complex biological matrices.[4][5] High-resolution mass spectrometers, such as Orbitrap systems, are capable of resolving the isotopic fine structure of deuterated compounds, providing a detailed picture of their isotopic composition.[6][7][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are fundamental for confirming the structural integrity of the deuterated fatty acid, ensuring that deuteration has occurred at the intended positions without altering the underlying molecular framework.[9][10]

-

²H NMR: Site-specific natural isotope fractionation measured by 2H NMR (SNIF-NMR) can provide a detailed isotopic profile of a molecule, offering a unique fingerprint of its origin and synthesis.[11] This is particularly useful for verifying the position of deuterium labels.

Data Presentation: A Comparative Overview

To ensure the selection of the most appropriate deuterated fatty acid standard for a given application, a thorough evaluation of its certified specifications is crucial. The following tables summarize key performance metrics and typical specifications for commercially available standards.

Table 1: Key Performance Metrics for Analytical Methods

| Parameter | Typical Value | Significance |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between analyte concentration and instrument response. |

| Accuracy | 90-110% | The closeness of the measured value to the true value. |

| Precision (CV%) | < 15% | The degree of reproducibility of measurements under the same conditions. |

| Lower Limit of Quantification (LLOQ) | Analyte-dependent (e.g., 100 nM) | The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[4] |

Table 2: Typical Specifications for Deuterated Fatty Acid Standards

| Deuterated Fatty Acid | Isotopic Enrichment (%) | Chemical Purity (%) | Common Analytical Technique |

| Palmitic Acid-d₃₁ | ≥ 98 | > 99 | GC-MS |

| Stearic Acid-d₃₅ | ≥ 98 | > 99 | GC-MS, LC-MS |

| Oleic Acid-d₁₇ | ≥ 98 | > 99 | GC-MS, LC-MS |

| Linoleic Acid-d₄ | ≥ 98 | > 99 | GC-MS, LC-MS |

| Arachidonic Acid-d₈ | ≥ 98 | > 99 | LC-MS/MS |

Note: The values presented are representative and may vary between suppliers. Always refer to the Certificate of Analysis (CoA) for specific batch information.[1]

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reproducible and reliable results. The following sections provide step-by-step methodologies for the analysis of deuterated fatty acid standards.

Protocol 1: GC-MS Analysis of Fatty Acids using Pentafluorobenzyl Bromide Derivatization

This protocol outlines a standard method for the extraction and derivatization of fatty acids from a sample for analysis by GC-MS.[1][3]

Materials:

-

Sample (e.g., plasma, cell lysate)

-

Deuterated fatty acid internal standard

-

Iso-octane

-

1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile

-

1% Diisopropylethylamine (DIPEA) in acetonitrile

-

High-purity solvents (methanol, acetonitrile)

Procedure:

-

Sample Preparation: To a known amount of sample, add a precise amount of the deuterated internal standard.

-

Extraction: Perform a liquid-liquid extraction by adding iso-octane, vortexing, and centrifuging to separate the organic layer containing the fatty acids.

-

Derivatization:

-

Final Preparation: Evaporate the derivatization reagents under nitrogen and reconstitute the residue in iso-octane for injection into the GC-MS.

GC-MS Conditions (Typical):

-

Column: Zebron ZB-1 (or equivalent)

-

Carrier Gas: Helium

-

Injector: Pulsed splitless

-

Oven Program: Start at 150°C, ramp to 280°C

-

Ionization: Negative Chemical Ionization (NCI)

-

MS Mode: Selected Ion Monitoring (SIM) of the molecular ions of the analyte and internal standard.

Protocol 2: LC-MS/MS Analysis of Fatty Acids in Plasma

This protocol describes a common method for the quantitative analysis of fatty acids in plasma using a deuterated internal standard.[12]

Materials:

-

Plasma sample

-

Deuterated fatty acid internal standard stock solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

-

Protein Precipitation:

-

Sample Transfer: Carefully transfer the supernatant to a clean vial, avoiding the protein pellet.[12]

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the reconstitution solvent.[12]

-

Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions (Typical):

-

LC Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the fatty acids of interest.

-

Ionization: Electrospray Ionization (ESI), typically in negative mode.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

Visualizing the Workflow

Clear and logical diagrams are essential for understanding complex analytical processes. The following diagrams, created using Graphviz, illustrate the key workflows described in this guide.

Caption: Experimental workflow for GC-MS analysis of fatty acids.

Caption: Workflow for LC-MS/MS analysis of fatty acids in plasma.

Caption: Key parameters for analytical method validation.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Structure Elucidation of Pentadeuterated Hexadecanoate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of pentadeuterated hexadecanoate esters. The focus is on the integration of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with detailed experimental protocols, to unambiguously determine the molecular structure and position of isotopic labels.

Introduction

Hexadecanoic acid, also known as palmitic acid, is a ubiquitous saturated fatty acid with significant roles in biological systems and as a precursor in various industrial applications. The use of isotopically labeled analogues, such as pentadeuterated hexadecanoate esters, is invaluable for a range of studies, including metabolic flux analysis, drug metabolism and pharmacokinetic (DMPK) studies, and as internal standards for quantitative mass spectrometry. Accurate structure elucidation is paramount to ensure the integrity of these studies. This guide details the analytical workflows and data interpretation required for the comprehensive characterization of these labeled compounds.

Synthesis of Pentadeuterated Hexadecanoate Esters

The synthesis of specifically labeled fatty acid esters is a critical first step. While various strategies exist, a common approach involves the deuteration of a suitable precursor followed by esterification. For the purpose of this guide, we will consider a hypothetical pentadeuterated hexadecanoate, for instance, methyl 2,2,3,4,4-pentadeuterohexadecanoate.

Experimental Protocol: Synthesis of Methyl 2,2,3,4,4-pentadeuterohexadecanoate (Hypothetical)

Materials:

-

Methyl 2-hexadecenoate

-

Deuterium gas (D₂)

-

Palladium on carbon (Pd/C, 10%)

-

Deuterated methanol (CD₃OD)

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalytic Deuteration: In a high-pressure reaction vessel, dissolve methyl 2-hexadecenoate in anhydrous diethyl ether. Add 10% Pd/C catalyst. Purge the vessel with nitrogen gas and then introduce deuterium gas to the desired pressure. Stir the reaction mixture at room temperature for 24 hours.

-

Catalyst Removal: After the reaction is complete, carefully vent the deuterium gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Solvent Evaporation: Remove the diethyl ether from the filtrate under reduced pressure to obtain the crude deuterated methyl hexadecanoate.

-

H/D Exchange at α-position (if necessary): To ensure deuteration at the α-position, dissolve the crude product in deuterated methanol (CD₃OD) containing a catalytic amount of sodium methoxide. Stir the solution at room temperature for 12 hours to facilitate hydrogen-deuterium exchange at the carbon adjacent to the carbonyl group.

-

Work-up: Neutralize the reaction mixture with a few drops of D₂O. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting methyl 2,2,3,4,4-pentadeuterohexadecanoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is the primary technique for the analysis of fatty acid methyl esters (FAMEs). The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure.

Gas Chromatography (GC)

Experimental Protocol: GC-MS Analysis of FAMEs

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

-

Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

Electron Ionization (EI) Fragmentation of Methyl Hexadecanoate

The mass spectrum of unlabeled methyl hexadecanoate (methyl palmitate) is well-characterized. Key fragments include:

-

Molecular Ion (M⁺˙): m/z 270.

-

McLafferty Rearrangement: A prominent peak at m/z 74, corresponding to the [CH₃OC(OH)=CH₂]⁺˙ ion, is characteristic of saturated FAMEs.

-

Alpha Cleavage: Loss of the methoxy group (•OCH₃) results in a fragment at m/z 239 ([M-31]⁺).

-

Carbalkoxy Chain Fragmentation: A series of ions of the general formula [CH₃OCO(CH₂)n]⁺ are observed at m/z 87, 101, 115, 129, 1

Physical state and solubility of Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate

An In-depth Technical Guide on the Physicochemical Properties of Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate

Overview and Chemical Identity

Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate is a stable isotope-labeled version of Glycidyl Palmitate, a glycidyl ester of the saturated fatty acid, palmitic acid. The presence of the reactive epoxide (oxirane) ring makes it a valuable tool in chemical synthesis and a subject of study in food safety, as glycidyl esters are known processing contaminants in refined edible oils[1]. This document provides a comprehensive overview of its physical state and solubility characteristics, along with standardized protocols for their experimental determination.

Chemical Structure:

-

Compound: Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate

-

Parent Compound: Glycidyl Palmitate

Physical State

At standard ambient temperature and pressure (SATP), the compound is a solid. The long C16 saturated alkyl chain contributes to a well-ordered crystalline structure, resulting in a solid form at room temperature.

| Property | Description | Source(s) |

| Appearance | White Solid | [5][6] |

| Melting Point | 39-41 °C / 41-42 °C | [1][2][6][8] |

| Storage Temp. | Recommended storage at -20°C under inert atmosphere | [2][5][6][7][9] |

Solubility Profile

The compound's long hydrocarbon tail renders it hydrophobic and lipophilic. Consequently, it exhibits poor solubility in aqueous and polar solvents while being soluble in nonpolar organic solvents.

| Solvent | Solubility | Source(s) |

| Chloroform | Sparingly Soluble | [1][2][5] |

| Ethyl Acetate | Slightly Soluble | [1][2][5] |

| DMSO | Soluble at 1 mg/mL | [9] |

| Acetonitrile | Soluble (used as a solvent for 1 mg/mL standard) | [2] |

| DMF | Insoluble | [9] |

| Ethanol | Insoluble | [9] |

| PBS (pH 7.2) | Insoluble | [9] |

Experimental Protocols

Protocol for Determination of Physical State (Melting Point)

This protocol is adapted from standard methods for determining the melting point of waxy solids[10][11][12]. The capillary method provides a precise melting range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the compound is dry and free of solvent. If necessary, grind the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Position the thermometer correctly according to the instrument's manual.

-

Heating:

-

Begin heating the block at a rapid rate until the temperature is about 15-20°C below the expected melting point (approx. 39°C).

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting range is reported as T1 - T2. For a pure substance, this range should be narrow.

-

Protocol for Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing solubility in various solvents[13][14].

Apparatus:

-

Vortex mixer

-

Analytical balance

-

Small glass vials or test tubes (e.g., 1.5 mL or 4 mL)

-

Pipettes

-

Selection of solvents (e.g., water, ethanol, DMSO, chloroform)

Procedure:

-

Sample Preparation: Weigh a precise amount of the compound (e.g., 1 mg) into each labeled vial.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates an initial concentration of 10 mg/mL.

-

Mixing: Vigorously mix the vial using a vortex mixer for at least 1-2 minutes.

-

Observation:

-

Visually inspect the solution. If the solid is completely dissolved with no visible particles, it is considered "soluble" at that concentration.

-

If the solid has not dissolved, the mixture is a "suspension" or "insoluble."

-

-

Incremental Solvent Addition (for insoluble/sparingly soluble samples):

-

To the vials where the compound did not dissolve, add another measured volume of the same solvent (e.g., add 100 µL to bring the total volume to 200 µL, for a concentration of 5 mg/mL).

-

Repeat the mixing and observation steps.

-

Continue this process of incremental solvent addition until the compound dissolves or a practical lower concentration limit is reached (e.g., < 0.1 mg/mL).

-

-

Reporting: Report the solubility as the approximate concentration at which the compound fully dissolved (e.g., "soluble at 1 mg/mL in DMSO"). If it does not dissolve, report as "insoluble" or "sparingly soluble" at the lowest tested concentration.

Visualizations: Workflows and Pathways

Logical Workflow for Analysis

Glycidyl palmitate and its deuterated analogue are important analytes in food safety, specifically in the analysis of refined fats and oils where they can form during high-temperature processing[1]. The following diagram illustrates a typical analytical workflow for its quantification.

References

- 1. Glycidyl Palmitate | 7501-44-2 | Benchchem [benchchem.com]

- 2. Glycidyl Palmitate|lookchem [lookchem.com]

- 3. Glycidyl Palmitate | C19H36O3 | CID 347736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Glycidyl Palmitate (EVT-310045) | 7501-44-2 [evitachem.com]

- 5. mybiosource.com [mybiosource.com]

- 6. Glycidyl Palmitate | CAS 7501-44-2 | LGC Standards [lgcstandards.com]

- 7. GLYCIDYL PALMITATE | 7501-44-2 | INDOFINE Chemical Company [indofinechemical.com]

- 8. Glycidyl palmitate | CAS#:7501-44-2 | Chemsrc [chemsrc.com]

- 9. glpbio.com [glpbio.com]

- 10. ajer.org [ajer.org]

- 11. quora.com [quora.com]

- 12. Melting point - WaxPedia [waxpedia.org]

- 13. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

Methodological & Application

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids (FAs) are fundamental building blocks of lipids and play crucial roles in numerous biological processes, from energy storage to cell signaling. Their profiles can serve as important biomarkers in various physiological and pathological states. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of FAs.[1][2] However, due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile fatty acid methyl esters (FAMEs) prior to GC analysis.[1][3] This application note provides a detailed protocol for the quantification of FAMEs using a triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS) system, offering high sensitivity and selectivity.[4][5]

Experimental Workflow

The overall experimental workflow for the quantification of FAMEs from biological samples is depicted below.

Caption: Experimental workflow for FAME analysis.

Experimental Protocols

Lipid Extraction (Modified Folch Method)

This protocol is suitable for extracting total lipids from serum or plasma samples.

-

To a 2 mL glass vial, add 100 µL of the biological sample (e.g., serum).

-

Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

-

Add an internal standard (e.g., 10 µL of a 1 mg/mL solution of heptadecanoic acid, C17:0).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.

-

Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed methylation using boron trifluoride (BF3) in methanol.

-

To the dried lipid extract, add 1 mL of 14% BF3 in methanol.[6]

-

Cap the vial tightly and heat at 60 °C for 10 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 0.5 mL of water to the vial.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer, which contains the FAMEs, to a new GC vial for analysis.

GC-MS/MS Analysis

The following parameters provide a starting point for the analysis of FAMEs on a triple quadrupole GC-MS/MS system. Optimization may be required based on the specific instrument and application.

| GC Parameter | Setting |

| Column | DB-FATWAX UI (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature of 60 °C (hold for 1 min), ramp to 175 °C at 10 °C/min, then ramp to 220 °C at 5 °C/min (hold for 10 min) |

| MS/MS Parameter | Setting |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Data Presentation: Quantitative Analysis of a Standard Mixture

The following table summarizes the MRM transitions and retention times for a standard mixture of common fatty acid methyl esters.

| FAME | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| C14:0 (Myristate) | 242.2 | 74.1 | 10 | 12.5 |

| C16:0 (Palmitate) | 270.3 | 74.1 | 10 | 15.8 |

| C16:1 (Palmitoleate) | 268.3 | 55.1 | 12 | 15.6 |

| C18:0 (Stearate) | 298.3 | 74.1 | 10 | 18.7 |

| C18:1 (Oleate) | 296.3 | 55.1 | 12 | 18.5 |

| C18:2 (Linoleate) | 294.3 | 67.1 | 15 | 18.3 |

| C18:3 (Linolenate) | 292.3 | 79.1 | 15 | 18.1 |

| C20:4 (Arachidonate) | 318.3 | 79.1 | 18 | 20.2 |

| C22:6 (DHA) | 342.3 | 79.1 | 20 | 22.8 |

Fatty Acid Metabolism Overview

The diagram below provides a simplified overview of the relationship between fatty acid synthesis and beta-oxidation.

Caption: Simplified fatty acid metabolism.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of fatty acid methyl esters using GC-MS/MS. The described methods for lipid extraction, derivatization, and GC-MS/MS analysis are robust and can be adapted for various biological matrices. The use of MRM mode in a triple quadrupole mass spectrometer ensures high selectivity and sensitivity, enabling accurate quantification of a wide range of FAMEs. This methodology is highly suitable for researchers in academia and industry, including those involved in drug development, who require precise and reliable fatty acid profiling.

References

- 1. benchchem.com [benchchem.com]

- 2. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Lipid Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of common sample preparation techniques for the analysis of lipids in human plasma. It includes experimental protocols for established methods, a quantitative comparison of their performance, and visualizations of both experimental workflows and relevant lipid metabolism pathways.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease, identifying biomarkers, and developing new therapeutics. Human plasma is a readily accessible biofluid that provides a window into the systemic lipid profile. However, the complexity of the plasma matrix, with its high abundance of proteins and wide range of lipid concentrations, necessitates robust sample preparation methods to ensure accurate and reproducible lipid analysis.

The choice of sample preparation technique is a critical step that can significantly impact the coverage of the lipidome and the quantitative accuracy of the results. This document will focus on three primary methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

I. Sample Preparation Techniques: An Overview

The primary goal of sample preparation for lipid analysis is to efficiently extract lipids from the plasma matrix while removing interfering substances such as proteins, salts, and polar metabolites. The ideal method should be reproducible, high-throughput, and provide comprehensive recovery of a wide range of lipid classes.

Liquid-Liquid Extraction (LLE)

LLE is a classic and widely used technique for lipid extraction based on the differential solubility of lipids and other plasma components in immiscible liquid phases.

-

Folch Method: This method utilizes a chloroform:methanol mixture to create a single-phase system with the aqueous plasma, ensuring thorough lipid extraction. The subsequent addition of water or a salt solution induces phase separation, with lipids partitioning into the lower chloroform layer.

-

Bligh and Dyer Method: A modification of the Folch method, the Bligh and Dyer technique uses a different ratio of chloroform:methanol:water, resulting in a biphasic system from the start. It is particularly suitable for samples with high water content.

-

Matyash (MTBE) Method: This method replaces the toxic chloroform with the less dense and less toxic methyl-tert-butyl ether (MTBE). A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection and reducing the risk of contamination from the aqueous phase.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that separates compounds based on their physical and chemical properties as they pass through a solid stationary phase. For lipid analysis, SPE offers several advantages over LLE, including the potential for higher throughput, improved reproducibility, and easier automation. The process typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the lipids.

Protein Precipitation (PPT)

PPT is a straightforward method that involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. This denatures and precipitates the abundant proteins, which can then be removed by centrifugation. While simple and fast, PPT may not be as effective at removing other interfering substances and can lead to the loss of certain lipid classes that co-precipitate with the proteins.

II. Quantitative Comparison of Extraction Methods

The choice of extraction method can significantly influence the quantitative results and the breadth of the lipidome captured. The following tables summarize key performance metrics for the discussed techniques based on published data.

| Method | Principle | Advantages | Disadvantages | Typical Reproducibility (RSD) |

| Folch (LLE) | Biphasic extraction with chloroform/methanol. Lipids partition to the lower organic phase. | Well-established, good recovery for a broad range of lipids. | Use of toxic chloroform, lower phase collection can be challenging. | 15.1% (positive ion mode) |

| Bligh & Dyer (LLE) | Biphasic extraction with a different chloroform/methanol/water ratio than Folch. | Effective for samples with high water content. | Use of toxic chloroform. | Generally comparable to Folch. |

| Matyash (MTBE) (LLE) | Biphasic extraction with methyl-tert-butyl ether/methanol. Lipids partition to the upper organic phase. | Avoids chloroform, easier collection of the lipid phase. | MTBE is highly volatile. | 21.8% (positive ion mode) |

| Solid-Phase Extraction (SPE) | Chromatographic separation based on affinity for a solid sorbent. | High-throughput, automatable, good reproducibility. | Can be more expensive, method development may be required. | <10% |

| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Simple, fast, and inexpensive. | Potential for co-precipitation of lipids, less effective at removing other interferences. | Variable, can be higher than LLE or SPE. |

| Lipid Class | Folch Recovery | Matyash Recovery | Single-Phase (Alshehry) Recovery | SPE Recovery |

| Phosphatidylcholines (PC) | Good | Good | >95% | >70% |

| Lysophosphatidylcholines (LPC) | Good | Lower than Folch and Alshehry | More effective than Matyash | >70% |

| Phosphatidylethanolamines (PE) | Good | Good | >95% | >70% |

| Lysophosphatidylethanolamines (LPE) | Good | Lower than Folch and Alshehry | More effective than Matyash | >70% |

| Phosphatidylinositols (PI) | Lower than Alshehry | Lower than Alshehry | More effective than Folch and Matyash | >70% |

| Sphingomyelins (SM) | Good | Good | >95% | >70% |

| Ceramides (Cer) | Good | Good | Good | Lower abundance compared to LLE |

| Triacylglycerols (TG) | Good | Good | <80% | >70% |

| Diacylglycerols (DG) | Good | Good | <80% | >70% |

| Free Fatty Acids (FA) | Good | Good | Good | Lower abundance compared to LLE |

| Cholesteryl Esters (CE) | Good | Good | Good | >70% |

III. Experimental Protocols

The following are detailed protocols for the most common lipid extraction methods from human plasma.

Folch Liquid-Liquid Extraction Protocol

This protocol is adapted for a 40 µL plasma sample.

Materials:

-

Human plasma

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

Pipette 40 µL of plasma into a 2.0 mL microcentrifuge tube.

-

Add 1.2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma.

-

Vortex the mixture thoroughly for 1 minute to ensure a single-phase solution.

-

Incubate the sample on ice for 30 minutes, with occasional vortexing.

-

Add 300 µL of deionized water to induce phase separation, resulting in a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

-

Transfer the organic phase to a new tube. 11

Application Notes and Protocols for the Use of Deuterated Standards in Food Contaminant Analysis

Introduction

In the analysis of food contaminants, achieving accurate and precise quantification is paramount for ensuring food safety and regulatory compliance. The complexity of food matrices often introduces analytical challenges such as matrix effects, analyte loss during sample preparation, and variations in instrument response. The use of deuterated internal standards in conjunction with mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust solution to mitigate these issues. Deuterated standards are stable isotope-labeled analogs of the target analytes where one or more hydrogen atoms have been replaced by deuterium. This application note provides detailed protocols and quantitative data for the application of deuterated standards in the analysis of various food contaminants.[1][2]

The "gold standard" for internal standards in mass spectrometry-based analysis is the use of deuterated analogues.[3] Because they are structurally and chemically almost identical to the target analyte, they exhibit similar behavior during sample extraction, cleanup, chromatography, and ionization.[3] This allows them to effectively compensate for variations in sample preparation and, most importantly, for matrix effects.[3] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis.[4] The principle relies on adding a known amount of an isotopically enriched standard of the analyte to the sample at the beginning of the analytical procedure.[4] The ratio of the native analyte to the labeled internal standard is measured by mass spectrometry, which corrects for losses during sample preparation and variations in instrument response, leading to highly reliable results.[4]

Logical Relationship for Quantification using an Internal Standard

Caption: Logical relationship for quantification using an internal standard.

Application 1: Pesticide Residue Analysis in Fruits and Vegetables

The determination of pesticide residues in food is challenging due to the large number of compounds that need to be monitored simultaneously and the complexity of the food matrices.[5] Stable isotope dilution analysis using deuterated internal standards is a highly effective method to achieve accurate quantification by compensating for matrix effects and procedural losses.[3]

Experimental Protocol: Modified QuEChERS Method

This protocol provides a general procedure for the extraction of a wide range of pesticides from fruits and vegetables for LC-MS/MS analysis, utilizing deuterated internal standards for quantification.

-

Sample Homogenization:

-

Homogenize a representative portion of the fruit or vegetable sample.

-

-

Sample Weighing and Spiking:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[3]

-

Add a known volume (e.g., 100 µL) of the deuterated internal standard working solution to the sample.[3] This is a critical step to ensure the internal standard undergoes the same extraction and cleanup procedures as the native analyte.

-

-

Extraction:

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL d-SPE tube.[3] The d-SPE tube should contain a sorbent mixture appropriate for the matrix (e.g., 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 50 mg C18).[3][4]

-

Vortex for 30 seconds.[3]

-

Centrifuge at high speed for 2 minutes.[3]

-

-

Final Sample Preparation:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

-

Workflow for Pesticide Residue Analysis

Caption: General workflow for pesticide residue analysis.

Quantitative Data for Pesticide Analysis

| Analyte | Matrix | Method | LOQ | Recovery (%) | RSD (%) | Reference |

| Fluoxastrobin | Various | LC-MS/MS IDMS | - | 95 - 105 | < 10 | [4] |

| 59 Pesticides | Cannabis Oil, Gummy, Flower, Topical Cream | LC-MS/MS IDMS | 1, 10, 50 ppb (QC levels) | Accuracy within 25% | < 20 | [6] |

| Epoxidized Soya Bean Oil (ESBO) | Various Foods | GC/MS IDMS | 0.1 mg/kg | - | ~4 | [5] |

Application 2: Mycotoxin Analysis in Cereals and Nuts

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate a wide range of food commodities, posing a significant health risk.[7] Stable Isotope Dilution Analysis (SIDA) using deuterated or ¹³C-labeled internal standards is a highly accurate and sensitive method for the determination of mycotoxins in complex food matrices.[7][8]

Experimental Protocol: Aflatoxin Analysis

This protocol describes the determination of aflatoxins (B₁, B₂, G₁, and G₂) in food samples using LC-MS/MS with deuterated internal standards.

-

Sample Preparation:

-

Grind a representative portion of the sample (e.g., nuts, cereals) to a fine powder.

-

-

Spiking and Extraction:

-

Weigh a portion of the sample (e.g., 5-10 g) into a centrifuge tube.

-

Spike the sample with a known amount of deuterated aflatoxin internal standards (e.g., deuterated aflatoxins B₂ and G₂).[7]

-

Add an extraction solvent, such as 50% acetonitrile in water.[8]

-

Homogenize or shake vigorously for a specified time.

-

-

Centrifugation and Filtration:

-

LC-MS/MS Analysis:

-

Inject the filtered extract into the LC-MS/MS system.

-

Quantification is performed by comparing the peak area ratio of the native aflatoxin to its corresponding deuterated internal standard against a calibration curve.[8]

-

Workflow for Mycotoxin Analysis

Caption: General workflow for mycotoxin analysis.

Quantitative Data for Mycotoxin Analysis

| Analyte | Matrix | Method | LOD (µg/kg) | Recovery (%) | CV (%) | Reference |

| Aflatoxin B₁ | Almonds | LC-MS/MS SIDA | 0.31 | 90 - 105 | 12 | [7] |

| Aflatoxin B₂ | Almonds | LC-MS/MS SIDA | 0.09 | 90 - 105 | 3.6 | [7] |

| Aflatoxin G₁ | Almonds | LC-MS/MS SIDA | 0.38 | 90 - 105 | 14 | [7] |

| Aflatoxin G₂ | Almonds | LC-MS/MS SIDA | 0.32 | 90 - 105 | 4.8 | [7] |

| Ochratoxin A | Various Foods | LC-MS/MS IDMS | - | 101 (average) | 5.5 | [9] |

Application 3: Veterinary Drug Residue Analysis in Animal Tissues

The presence of veterinary drug residues in food products of animal origin is a public health concern. Deuterated internal standards are crucial for the accurate quantification of these residues, as they can correct for variations in extraction efficiency and matrix effects in complex biological samples.

Experimental Protocol: Antibiotic Residue Analysis

This protocol outlines a general procedure for the analysis of antibiotic residues in distillers grains, which can be adapted for animal tissues.

-

Sample Preparation:

-

Homogenize approximately 500 g of the sample using a food processor.[10]

-

-

Standard Preparation:

-

Extraction:

-

Weigh a portion of the homogenized sample.

-

Spike with the mixed deuterated internal standard solution.

-

Add an appropriate extraction solvent (e.g., 20:80 acetonitrile:water).[10]

-

Shake or vortex to ensure thorough mixing.

-

-

Cleanup (if necessary):

-

Depending on the complexity of the matrix, a cleanup step such as solid-phase extraction (SPE) may be required.

-

-

LC-MS/MS Analysis:

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

-

Quantify the antibiotic residues using the isotope dilution method.

-

Workflow for Veterinary Drug Residue Analysis

Caption: Workflow for veterinary drug residue analysis.

Quantitative Data for Veterinary Drug Analysis

| Analyte | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Tamoxifen | Plasma | LC-MS/MS IDMS | Varies by analyte | Varies by analyte | [11] |

| Cyclosporine A, Tacrolimus, Sirolimus, Everolimus | Whole Blood | MS IDMS | Linear up to highest calibrator concentration | - | [12] |

| Mycophenolic Acid | Plasma | MS IDMS | Linear up to highest calibrator concentration | - | [12] |

The use of deuterated internal standards in isotope dilution mass spectrometry is an indispensable tool for the accurate and precise quantification of food contaminants.[1] These standards effectively compensate for matrix effects and variations in sample preparation, leading to highly reliable data. The protocols and data presented in these application notes demonstrate the robustness and versatility of this technique for the analysis of pesticides, mycotoxins, and veterinary drug residues in a variety of food matrices.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. fda.gov [fda.gov]

- 11. benchchem.com [benchchem.com]

- 12. texilajournal.com [texilajournal.com]

Method Development for Biomarker Discovery Using Lipidomics Profiling

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field with significant potential for biomarker discovery.[1][2] Lipids are not only essential structural components of cell membranes but also play critical roles in energy storage and cell signaling.[1] Alterations in lipid metabolism are associated with a wide range of diseases, including cancer, cardiovascular disease, neurodegenerative disorders, and metabolic diseases like diabetes and obesity.[2][3][4] Mass spectrometry (MS)-based lipidomics has become a powerful tool for identifying and quantifying the vast array of lipid species in biological samples, offering insights into disease pathogenesis and providing a rich source of potential biomarkers for diagnosis, prognosis, and therapeutic monitoring.[3][5][6]

This application note provides a comprehensive overview of the method development for biomarker discovery using lipidomics profiling. It details the experimental workflow, from sample preparation to data analysis, and includes specific protocols for key laboratory procedures.

Experimental Workflow for Lipidomics Biomarker Discovery

The discovery of lipid biomarkers follows a systematic workflow that encompasses sample preparation, lipid extraction, mass spectrometry analysis, data processing, and biological interpretation.

Experimental Protocols

Protocol: Lipid Extraction from Serum/Plasma (Modified Folch Method)

This protocol is designed for the extraction of total lipids from serum or plasma samples.

Materials:

-

Serum or plasma samples

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

0.9% NaCl solution (LC-MS grade water)

-

Internal standards (e.g., deuterated lipid standards)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

Thaw frozen serum/plasma samples on ice.

-

Add 100 µL of the sample to a glass centrifuge tube.

-

Spike the sample with an appropriate internal standard mixture to allow for absolute or relative quantification.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the mixture at room temperature for 30 minutes to allow for complete lipid extraction.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for MS analysis.

Protocol: Lipid Extraction from Tissue Samples

This protocol outlines the extraction of lipids from tissue samples.

Materials:

-

Tissue sample (snap-frozen)

-

Homogenizer (e.g., bead beater or probe sonicator)

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

0.9% NaCl solution (LC-MS grade water)

-

Internal standards

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

Weigh approximately 20-50 mg of frozen tissue.

-

Add the tissue to a homogenization tube containing ceramic beads or use a probe sonicator.

-

Add 1 mL of ice-cold methanol and the internal standard mixture.

-

Homogenize the tissue until a uniform suspension is achieved.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 2 mL of chloroform to the homogenate.

-

Vortex vigorously for 2 minutes.

-

Incubate at room temperature for 30 minutes.

-

Add 800 µL of 0.9% NaCl solution to the mixture.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Collect the lower organic phase and dry it under nitrogen.

-

Reconstitute the lipid extract for MS analysis.

Mass Spectrometry Analysis

Mass spectrometry is the core analytical technique in lipidomics due to its high sensitivity and specificity.[7] The two primary approaches are Liquid Chromatography-Mass Spectrometry (LC-MS) and direct infusion, often referred to as "shotgun lipidomics".[7]

-

LC-MS: This method separates lipids based on their physicochemical properties before they enter the mass spectrometer.[7] This reduces ion suppression and allows for the detection of less abundant lipid species.[7]

-

Shotgun Lipidomics: This high-throughput technique involves the direct infusion of the total lipid extract into the mass spectrometer. It is particularly useful for rapid profiling of major lipid classes.[7]

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation and identification of lipid species by fragmenting precursor ions to generate characteristic product ions.[5]

Data Presentation and Analysis

The large datasets generated in lipidomics experiments require sophisticated data processing and statistical analysis to identify potential biomarkers.[8]

Data Processing: Raw MS data is processed to detect peaks, align them across different samples, and perform normalization. Software packages like LipidFinder, MS-DIAL, and LipidSearch are commonly used for this purpose.[9][10]

Statistical Analysis: Statistical methods are employed to identify lipids that are significantly different between experimental groups (e.g., diseased vs. healthy).[8]

-

Univariate analysis: T-tests and ANOVA are used to compare the abundance of individual lipids between groups.[11]

-